CC(C)(C)OC(=O)NCCCCCN=C=S
. tert-Butyl N-(5-isothiocyanatopentyl)carbamate is a chemical compound with the molecular formula and a molecular weight of 244.35 g/mol. It is classified as a carbamate, which is a type of organic compound derived from carbamic acid. This compound is notable for its potential applications in chemical synthesis and biological research, particularly in the development of pharmaceutical agents.
The compound is synthesized from o-chlorobenzylidene malononitrile and N-Boc-cadaverine, highlighting its relevance in organic synthesis. The tert-butyl group enhances its stability and solubility, making it a useful intermediate in various chemical reactions. The classification of this compound as a carbamate indicates its functional properties, which are derived from the presence of the carbamate functional group.
The synthesis of tert-Butyl N-(5-isothiocyanatopentyl)carbamate involves several key steps:
tert-Butyl N-(5-isothiocyanatopentyl)carbamate features a tert-butyl group attached to a carbamate structure with an isothiocyanate substituent on the pentyl chain. The structural representation can be visualized as follows:
The presence of the isothiocyanate group allows for various nucleophilic substitution reactions. For instance, it can react with amines to form thioureas or with alcohols to yield thiocarbamates. These reactions are significant for synthesizing more complex molecules in medicinal chemistry.
Additionally, studies have shown that tert-butyl carbamates can participate in asymmetric allylic substitutions when used as substrates in reactions catalyzed by iridium complexes, yielding products with high enantioselectivity .
The mechanism of action for tert-butyl N-(5-isothiocyanatopentyl)carbamate primarily revolves around its reactivity due to the isothiocyanate group:
This mechanism allows for versatility in synthetic applications, particularly in creating compounds with potential biological activity.
1H NMR spectroscopy provides insights into the molecular environment surrounding hydrogen atoms within the compound, confirming its structure through characteristic chemical shifts .
tert-Butyl N-(5-isothiocyanatopentyl)carbamate has significant applications in scientific research:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0